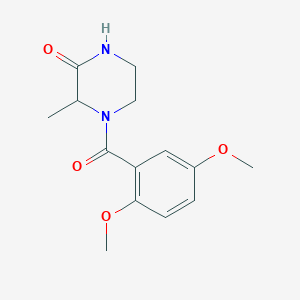

4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one

Description

4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one is a synthetic heterocyclic compound featuring a piperazin-2-one core substituted with a 2,5-dimethoxybenzoyl group at position 4 and a methyl group at position 3. Its structure combines aromatic methoxy substituents with a constrained piperazine ring, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity.

Properties

IUPAC Name |

4-(2,5-dimethoxybenzoyl)-3-methylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-9-13(17)15-6-7-16(9)14(18)11-8-10(19-2)4-5-12(11)20-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTUKFVPEQCLBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one typically involves the reaction of 2,5-dimethoxybenzoic acid with 3-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that 4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have demonstrated its ability to inhibit cell growth in breast cancer and leukemia models through mechanisms such as apoptosis induction and cell cycle arrest. The compound's interaction with specific molecular targets, including enzymes involved in cancer progression, has been a focal point of investigation .

Case Study:

In a study published in a peer-reviewed journal, the compound was shown to reduce tumor size in xenograft models of breast cancer, indicating its potential as a therapeutic agent in oncology .

2. Neuropharmacological Effects

The compound has been explored for its potential use in treating neurological disorders such as anxiety and depression. It appears to modulate serotonin receptors, contributing to its anxiolytic effects. This property makes it a candidate for further development as an antidepressant or anxiolytic medication .

3. Antiparasitic Activity

Recent research has highlighted the compound's activity against Plasmodium falciparum, the causative agent of malaria. Its effectiveness in inhibiting the growth of this parasite suggests potential applications in antimalarial drug development .

Chemical Synthesis and Mechanisms

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Ring : Cyclization of appropriate precursors.

- Introduction of the Benzoyl Group : Achieved through acylation reactions.

- Methylation : Addition of a methyl group using methylating agents.

The compound's mechanism of action is primarily attributed to its ability to bind to various receptors and enzymes, modulating their activity and influencing cellular pathways related to growth and apoptosis .

Industrial Applications

In addition to its biological applications, this compound serves as a valuable building block in synthetic chemistry. It is utilized in the production of specialty chemicals and materials due to its unique structural properties that allow for modifications leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full pharmacological potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one with related compounds based on structural motifs, substituent effects, and inferred pharmacological profiles.

Piperazine Derivatives with Aromatic Substituents

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0):

This compound, described in , shares a piperazine backbone but differs in substitution. The fluorenylmethoxycarbonyl (Fmoc) group at position 4 introduces significant steric bulk and hydrophobicity, which contrasts with the dimethoxybenzoyl group in the target compound. The Fmoc derivative is typically used in peptide synthesis as a protecting group, whereas the dimethoxybenzoyl substitution may enhance binding to aromatic receptor pockets due to its planar, electron-rich structure .- Compared to this compound, these hybrids exhibit greater structural complexity and likely higher molecular weight, which may limit blood-brain barrier permeability.

Substituent Impact on Bioactivity

- Methoxy Groups: The 2,5-dimethoxybenzoyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to non-aromatic substituents (e.g., acetic acid in ). This could favor CNS penetration or protein binding.

- Methyl vs.

Data Tables for Comparative Analysis

Note: Specific experimental data (e.g., IC₅₀, logP) for the target compound are unavailable in the provided evidence. The tables below extrapolate trends based on structural analogs.

Table 1: Structural and Physicochemical Comparison

*Predicted using fragment-based methods.

Table 2: Inferred Pharmacological Profiles

Research Findings and Limitations

- Synthetic Challenges : The dimethoxybenzoyl group in the target compound may require selective protection/deprotection strategies during synthesis, similar to the Fmoc derivative in .

- Biological Activity Gaps: No direct studies on the target compound’s efficacy or toxicity were found in the evidence. Analogous compounds (e.g., coumarin-benzodiazepine hybrids in ) suggest that methoxy and aromatic groups could modulate selectivity for CNS targets .

Biological Activity

4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and various studies highlighting its biological efficacy.

Chemical Structure

The compound can be described by the following structural formula:

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylpiperazine with 2,5-dimethoxybenzoic acid derivatives. The reaction conditions and specific reagents can vary, leading to different yields and purities of the final product.

Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives demonstrated that compounds with similar structures showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Piperazine Derivatives

| Compound | S. aureus (mm) | E. coli (mm) | B. subtilis (mm) | S. paratyphi (mm) |

|---|---|---|---|---|

| 4a | 14 | 10 | 8 | 12 |

| 4b | 16 | 15 | 13 | 17 |

| This compound | TBD | TBD | TBD | TBD |

| Chloramphenicol | 20 | 18 | 14 | 22 |

Note: TBD indicates that further research is needed to establish specific values for this compound.

Antifungal Activity

In addition to antibacterial properties, piperazine derivatives have also shown antifungal activity. The same studies reported significant inhibition of fungal growth at concentrations comparable to standard antifungal agents.

The biological activity of piperazine derivatives is often attributed to their ability to interact with various biological targets. For instance, they may inhibit enzymes or disrupt cellular processes in pathogens. The specific mechanism of action for this compound remains an area for further investigation.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several piperazine derivatives, including those structurally similar to this compound. The results indicated a correlation between structural modifications and enhanced antimicrobial activity .

- Pharmacokinetic Studies : Another research effort focused on the pharmacokinetics of piperazine derivatives, assessing their absorption, distribution, metabolism, and excretion (ADME) profiles. This study highlighted the importance of chemical modifications in optimizing these parameters for better therapeutic outcomes .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment of 4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the positions of methoxy groups, benzoyl substituents, and methyl-piperazine moieties. 2D techniques (e.g., COSY, HSQC) resolve stereochemical ambiguities .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₁₈N₂O₄) and detect isotopic patterns .

- FT-IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and methoxy (C-O) vibrations (~1250 cm⁻¹) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using solvent systems like ethyl acetate/hexane (8:2 v/v) and visualize with iodine vapor .

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, refluxing in toluene with acetic acid as a catalyst improved yields in analogous piperazine syntheses .

- Purification : Use silica gel column chromatography with gradient elution (e.g., hexane to ethyl acetate) to isolate the compound. Confirm purity via melting point analysis (mp 187–190°C, as seen in related analogs) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer :

- Storage Conditions : Protect from light and moisture by storing in amber vials under inert gas (N₂/Ar) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the benzoyl group .

- Stability Testing : Conduct accelerated degradation studies under thermal (40–60°C), photolytic (UV light), and hydrolytic (pH 1–13) conditions to identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay protocols (e.g., cell lines, incubation times, compound concentrations). For example, discrepancies in IC₅₀ values may arise from differences in ATP levels in kinase inhibition assays .

- Standardization : Adopt validated assays (e.g., Eurofins Panlabs® binding assays) and report purity data (≥95% via HPLC) to ensure reproducibility .

Q. What computational approaches are suitable for studying the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like serotonin receptors (5-HT₂A), leveraging structural analogs from piperazine libraries .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and conformational changes .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. How does modifying the 3-methylpiperazine or benzoyl substituents influence the compound’s pharmacological profile?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., replacing methoxy with halogen or alkyl groups). Test in vitro binding affinity and selectivity using radioligand assays .

- Metabolic Stability Assays : Use liver microsomes (human/rat) to evaluate cytochrome P450-mediated oxidation of substituents. For example, bulky 2,5-dimethoxy groups may reduce metabolic clearance compared to unsubstituted benzoyl analogs .

Q. What experimental designs are recommended for assessing the compound’s potential off-target effects?

- Methodological Answer :

- High-Throughput Screening (HTS) : Screen against panels of 50–100 targets (e.g., kinases, ion channels) to identify off-target interactions. Use concentration-response curves (1 nM–10 µM) to calculate selectivity indices .

- Transcriptomic Profiling : Perform RNA-seq on treated cell lines to detect differentially expressed genes linked to unintended pathways (e.g., apoptosis or inflammation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry or UV-Vis spectroscopy. Note that DMSO stock concentrations >10 mM may precipitate in aqueous buffers .

- Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation, which may artificially reduce measured solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.